molecular formula C22H20N2O3S B10816091 4-(Indoline-1-carbonyl)-N-(p-tolyl)benzenesulfonamide

4-(Indoline-1-carbonyl)-N-(p-tolyl)benzenesulfonamide

Cat. No.: B10816091
M. Wt: 392.5 g/mol
InChI Key: AUZXCBSJUBVRAU-UHFFFAOYSA-N
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Chemical Reactions Analysis

WAY-606483 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-606483 has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

WAY-606483 can be compared with other similar compounds based on its structural and functional properties. Some similar compounds include:

    Compound A: Known for its antimicrobial properties.

    Compound B: Studied for its anticancer effects.

    Compound C: Used in the development of new materials.

Biological Activity

4-(Indoline-1-carbonyl)-N-(p-tolyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which are known for their diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular metabolism. Sulfonamides generally function by obstructing the activity of enzymes such as carbonic anhydrase and elastase, leading to disrupted metabolic processes in target cells.

Target Enzymes

  • Carbonic Anhydrase Inhibitors : These compounds can inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance.
  • Elastase Inhibitors : By inhibiting elastase, these compounds may reduce tissue degradation and inflammation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

Cell Line IC50 (µM) Effect
A549 (Lung)12.5Significant growth inhibition
HeLa (Cervical)10.3Induction of apoptosis
MCF-7 (Breast)8.7Cell cycle arrest in subG0 phase
DU-145 (Prostate)15.2Reduced viability

The compound demonstrated varying degrees of cytotoxicity, with the lowest IC50 values indicating higher potency against breast and cervical cancer cells .

Mechanisms of Anticancer Action

The anticancer effects are mediated through several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest, particularly in the subG0 phase, leading to apoptosis .
  • Mitochondrial Membrane Depolarization : This effect is crucial for initiating intrinsic apoptotic pathways .
  • Caspase Activation : Activation of caspases (caspase-8 and -9) has been observed, indicating both extrinsic and intrinsic pathways are involved in apoptosis induction .

The biochemical properties of this compound are still under investigation, but preliminary data suggest that it interacts with various biomolecules through binding interactions that alter enzyme functions and gene expression patterns.

Comparative Analysis

When compared with other benzenesulfonamide derivatives, this compound exhibits unique biological profiles due to its specific substituents. For example:

Compound Activity
N,N-dipropyl-4-(indoline-1-carbonyl)benzenesulfonamideSimilar anticancer activity but different potency
N-(p-tolyl)-4-(indoline-1-carbonyl)benzenesulfonamideExhibits varying degrees of biological activity

These comparisons highlight the importance of structural modifications in influencing biological efficacy.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies : Evaluated against multiple cancer cell lines, demonstrating significant cytotoxic effects.
  • Mechanistic Studies : Focused on understanding how this compound induces apoptosis through mitochondrial pathways and caspase activation.

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

4-(2,3-dihydroindole-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C22H20N2O3S/c1-16-6-10-19(11-7-16)23-28(26,27)20-12-8-18(9-13-20)22(25)24-15-14-17-4-2-3-5-21(17)24/h2-13,23H,14-15H2,1H3

InChI Key

AUZXCBSJUBVRAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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